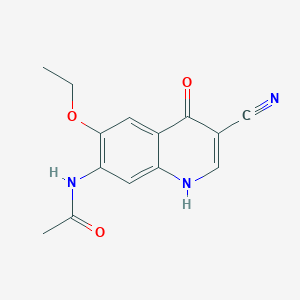

Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-

Description

This compound (CAS: 848133-75-5; synonyms listed in ) is a 4-oxo-1,4-dihydroquinoline derivative with a cyano group at position 3, an ethoxy substituent at position 6, and an acetamide moiety at position 5. It serves as a critical intermediate in synthesizing irreversible epidermal growth factor receptor (EGFR) inhibitors such as EKB-569 and neratinib, which target EGFR/HER2 tyrosine kinases for cancer therapy . Its synthesis involves cyclization of 2-aminophenyl-ethanone with dimethylformamide dimethylacetal, achieving an overall yield of 46% (five steps) and >99% purity .

Properties

Molecular Formula |

C14H13N3O3 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

N-(3-cyano-6-ethoxy-4-oxo-1H-quinolin-7-yl)acetamide |

InChI |

InChI=1S/C14H13N3O3/c1-3-20-13-4-10-11(5-12(13)17-8(2)18)16-7-9(6-15)14(10)19/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18) |

InChI Key |

NIBJUVJLWSAEAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- involves multiple steps. One common method starts with quinoline as the base structure. The key step in the synthesis is the basic cyclization of o-[(2-cyanovinyl)amino]benzoate in a tBuONa/tBuOH system to yield the 3-cyano-4-hydroxyquinoline intermediate .

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the cyano group to other functional groups.

Substitution: The ethoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often use reagents like alkyl halides and strong bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an intermediate in drug synthesis, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substitution Patterns

Table 1: Structural Features of Key Analogues

Key Observations :

- The target compound’s 3-cyano-6-ethoxy substitution optimizes binding to EGFR’s ATP pocket, distinguishing it from analogues like benzothiazole-based acetamides (e.g., ), which prioritize bulkier aryl groups for kinase inhibition .

- Trichloro-acetamides () lack the quinoline core but demonstrate how meta-substituents (e.g., CH3, Cl) influence solid-state packing, a property critical for solubility and bioavailability .

Key Observations :

- The target compound’s synthesis is multistep but high-yielding compared to analogues like those in , which achieve higher yields (e.g., 90.2%) via simpler reflux methods .

- Crystallographic data for trichloro-acetamides () highlight the impact of substituents on lattice constants, a factor less emphasized in the target compound’s synthesis .

Table 3: Functional Comparisons

Key Observations :

- The target compound’s cyano group enhances electrophilicity for covalent EGFR binding, unlike the adamantyl-substituted quinolines in , which target viral proteases .

- Benzothiazole acetamides () exhibit structural diversity but lack the 4-oxoquinoline core, reducing overlap with EGFR-specific mechanisms .

Biological Activity

Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline ring system with distinct functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 271.27 g/mol. Its structure includes:

- A cyano group at the 3-position.

- An ethoxy group at the 6-position.

- An amide moiety , which enhances its reactivity and biological interactions.

Anticancer Properties

Recent studies indicate that acetamide derivatives exhibit promising anticancer activities. For instance, compounds derived from quinoline structures have shown effectiveness against various cancer cell lines, including:

- Prostate (DU-145)

- Cervical (HeLa)

- Lung adenocarcinoma (A549)

- Liver (HepG2)

- Breast (MCF-7)

In vitro assays reveal that acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- can induce apoptosis and inhibit cell proliferation. The IC50 values for some related compounds are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CA-4 | A549 | 0.009–0.013 |

| Compound X | SGC-7901 | 0.011–0.015 |

| Compound Y | HeLa | 0.054 |

The mechanism by which acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- exerts its effects involves:

- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest.

- Induction of Apoptosis : Activation of caspase pathways has been observed in treated cancer cells.

- Targeting Heme Oxygenase (HO) : Some studies have identified it as a potential inhibitor of HO enzymes, which play roles in cancer progression.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives. Modifications to the quinoline structure can significantly affect potency and selectivity against cancer cells. For example:

- Substituents on the Quinoline Ring : Varying the position and nature of substituents can enhance binding affinity to biological targets.

- Amide Modifications : Alterations in the amide group can influence solubility and bioavailability.

Case Studies

Several case studies highlight the efficacy of acetamide derivatives in preclinical models:

- Study on U87MG Cells : A derivative demonstrated significant antiproliferative activity with an IC50 value of less than 8 µM against glioblastoma cells.

- In Vivo Efficacy : Animal models treated with acetamide derivatives showed reduced tumor growth rates compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.